

# Phase Ib/II Study Summary: Safety & Efficacy

**Author:** Smolecule Technical Support Team. **Date:** February 2026

## Compound Focus: Sabizabulin

CAS No.: 1332881-26-1

Cat. No.: S516751

[Get Quote](#)

The table below summarizes the key design elements and findings from the Phase Ib/II study (NCT03752099) that supported the 63 mg RP2D determination [1].

| Aspect             | Phase Ib/II Study Details                                                                                                          |
|--------------------|------------------------------------------------------------------------------------------------------------------------------------|
| Study Design       | Multicenter, open-label. Phase Ib used a <b>3+3 dose escalation</b> design [1].                                                    |
| Patient Population | Men with metastatic castration-resistant prostate cancer (mCRPC) progressive after $\geq 1$ androgen receptor-targeting agent [1]. |

| **Dosing** | **Phase Ib:** Escalating daily oral doses from **4.5 mg to 81 mg** [1]. **Phase II:** **63 mg** oral daily dose [1]. | **MTD Outcome** | **MTD was not reached** within the investigated dose range [1] [2]. | **Recommended Phase II Dose (RP2D)** | **63 mg per day** [1] [2]. | **Most Common Adverse Events (AEs) at 63 mg** | Predominantly Grade 1-2. Most common AEs ( $>10\%$  frequency) not specified in detail, but Grade  $\geq 3$  events included [1]:

- Diarrhea (7.4%)
- Fatigue (5.6%)
- ALT/AST elevation (5.6% / 3.7%) | | **Notable Absence of Toxicity** | **No neurotoxicity or neutropenia** was observed, distinguishing it from taxane-based therapies [1] [3]. | | **Preliminary Efficacy (in patients receiving  $\geq 63$  mg)** | **Objective Response Rate (RECIST 1.1):** 20.7% (6 of 29 patients with measurable disease; 1 complete, 5 partial response) [1]. **PSA declines:** 29.2% (14 of 48 patients) [1]. **Median rPFS:** 11.4 months (Kaplan-Meier estimate) [1]. **Durable responses:** Lasting over 2.75 years [1]. |

## Experimental Protocol & Methodology

For researchers designing similar trials, here is a detailed breakdown of the Phase Ib methodology.

### Phase Ib Dose Escalation Protocol [1]:

- **Design:** A standard **3+3 design** was employed.
- **Dosing Schedule:** The initial schedule for Cycle 1 (21-day cycle) was **7 days on medication, followed by 14 days off**.
- **Intra-patient Escalation:** Patients who tolerated the first 4 weeks (the dose-limiting toxicity, or DLT, observation period) without a DLT could:
  - **Increase dosing frequency** to 2 weeks on/1 week off.
  - If further tolerated, escalate to **continuous daily dosing**.
  - With continued toleration and safety, **dose level** could be increased to the next pre-defined level.
- **DLT Criteria:** Included Grade 4 neutropenia; Grade 3 febrile neutropenia; Grade 4 thrombocytopenia or Grade 3 with hemorrhage; specific Grade 3-4 non-hematologic toxicities (with some exceptions); and other toxicities judged to pose a safety risk [1].

## Mechanism of Action & Preclinical Safety

**Sabizabulin's** favorable clinical safety profile, particularly the lack of neurotoxicity and neutropenia, is supported by its unique mechanism and preclinical data.

- **Unique Mechanism:** **Sabizabulin** is an oral cytoskeleton disruptor that binds to the **colchicine site on  $\beta$ -tubulin** and forms hydrogen bonds with  **$\alpha$ -tubulin**. This unique dual action causes microtubule depolymerization and fragmentation, distinct from taxanes [1] [3].
- **Preclinical Safety:** Toxicology studies in mice, rats, and dogs showed **no observed liver toxicity, neurotoxicity, or myelosuppression (neutropenia)** with **sabizabulin** treatment [1].
- **Overcoming Resistance:** It is not a substrate for P-glycoprotein and other drug efflux pumps, helping overcome common taxane resistance mechanisms [1] [3].

The study diagram below illustrates the Phase Ib trial design and **sabizabulin's** mechanism of action.

## Sabizabulin Phase Ib Trial Design & Mechanism



[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. A Phase Ib/II Study of Sabizabulin, a Novel Oral ... [pmc.ncbi.nlm.nih.gov]
2. A Phase Ib/II Study of Sabizabulin, a Novel Oral ... [pure.johnshopkins.edu]
3. Sabizabulin, a Potent Orally Bioavailable Colchicine ... [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [Phase Ib/II Study Summary: Safety & Efficacy]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b516751#sabizabulin-maximum-tolerated-dose-phase-ib>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)